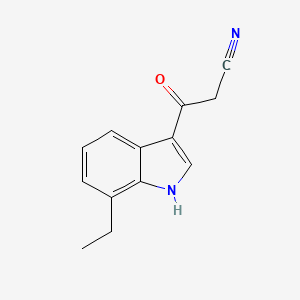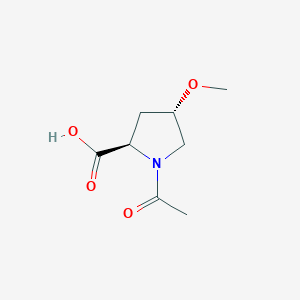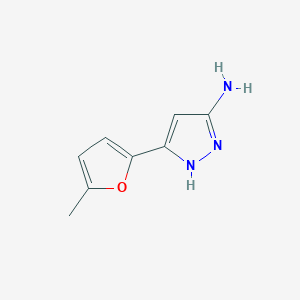![molecular formula C12H10ClN3S B1416330 [6-(4-Chlorphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamin CAS No. 1082924-61-5](/img/structure/B1416330.png)
[6-(4-Chlorphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamin
Übersicht
Beschreibung
“[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine” is a derivative of imidazothiazole . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H7ClN2OS . The 1H-NMR and 13C-NMR data provide more detailed information about the structure .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 192 - 195°C . The molecular weight is 262.72 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat sich als vielversprechender Antitumorwirkstoff erwiesen. Von ihr synthetisierte Derivate wurden auf ihre Antitumoraktivität untersucht und zeigten eine breite Antitumoraktivität gegen verschiedene Krebszelllinien, darunter Ovarial-, Kolon-, Nieren- und Leukämiezellen . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem wertvollen Kandidaten für weitere Krebsforschung.
Immunmodulatorische Effekte
Imidazothiazol-Derivate, wie das hier in Frage stehende, wurden auf ihre Immunstimulationsaktivitäten untersucht. Levamisol, eine verwandte Verbindung, wurde zur Modulation des Immunsystems durch T-Zell-Aktivierung und -Proliferation eingesetzt, was darauf hindeutet, dass [6-(4-Chlorphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamin ebenfalls potenzielle immunmodulatorische Wirkungen haben könnte .
Antivirale Eigenschaften
Die strukturelle Klasse der Imidazothiazole wurde mit antiviralen Aktivitäten in Verbindung gebracht. Während spezifische Studien zu den antiviralen Eigenschaften dieser Verbindung begrenzt sind, haben ihre strukturellen Analoga Wirksamkeit gegen verschiedene Viren gezeigt, was auf ein potenzielles Gebiet für weitere Untersuchungen hindeutet .
Antifungal- und antimikrobielle Wirkungen
Thiazolderivate sind bekannt für ihre antifungalen und antimikrobiellen Eigenschaften. Diese Verbindung könnte aufgrund ihres Thiazol-Anteils als antifungales oder antimikrobielles Mittel Potenzial haben, was besonders nützlich sein könnte, um neue Behandlungen für resistente Bakterien- und Pilzstämme zu entwickeln .
Neuroprotektive Anwendungen
Da Thiazol von Natur aus in Vitamin B1 vorkommt, das für die normale Funktion des Nervensystems essentiell ist, besteht die Möglichkeit, dass this compound neuroprotektive Eigenschaften aufweist. Dies könnte den Weg für neue Behandlungen für neurodegenerative Erkrankungen ebnen .
Antioxidatives Potenzial
Verbindungen mit einem Thiazol-Kern wurden mit antioxidativer Aktivität in Verbindung gebracht. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist. Daher könnte diese Verbindung weiter auf ihr Potenzial als Antioxidans untersucht werden .
Analgetische und entzündungshemmende Anwendungen
Thiazolderivate sollen analgetische und entzündungshemmende Aktivitäten besitzen. Dies deutet darauf hin, dass this compound zu einem Medikament entwickelt werden könnte, das hilft, Schmerzen und Entzündungen zu behandeln, die häufige Symptome bei vielen Erkrankungen sind .
Antitumor- und zytotoxische Aktivität
Um ihr Potenzial in der Krebsbehandlung weiter zu unterstreichen, haben einige Derivate dieser Verbindung eine Zytotoxizität gegen menschliche Tumorzelllinien gezeigt. Dies deutet darauf hin, dass es zur Entwicklung von Medikamenten verwendet werden könnte, die gezielt Tumorzellen angreifen, ohne gesunde Zellen zu beeinträchtigen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of cancer cell growth. Additionally, it interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound inhibits enzyme activity by occupying the active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory elements, leading to changes in protein synthesis and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including cell proliferation and metabolism
Dosage Effects in Animal Models
The effects of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for therapeutic applications.
Transport and Distribution
Within cells and tissues, [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding its transport and distribution is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, affecting its interactions with biomolecules and overall efficacy.
Eigenschaften
IUPAC Name |
[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCZEFTUHYIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)

![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)







![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)


